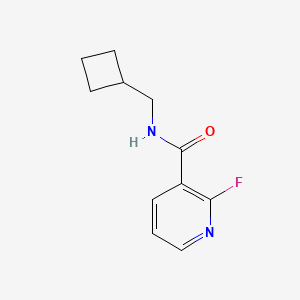

N-(cyclobutylmethyl)-2-fluoropyridine-3-carboxamide

Description

N-(cyclobutylmethyl)-2-fluoropyridine-3-carboxamide is a small-molecule compound characterized by a pyridine core substituted with a fluorine atom at the 2-position and a cyclobutylmethyl carboxamide group at the 3-position. Its molecular formula is C₁₁H₁₃FN₂O, with a molecular weight of 208.24 g/mol and a CAS registry number of 1702894-02-7 .

Properties

IUPAC Name |

N-(cyclobutylmethyl)-2-fluoropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-10-9(5-2-6-13-10)11(15)14-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPENKVLLSCUNLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNC(=O)C2=C(N=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclobutylmethyl)-2-fluoropyridine-3-carboxamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Attachment of the Cyclobutylmethyl Group: This step can be achieved through a nucleophilic substitution reaction where a cyclobutylmethyl halide reacts with the pyridine derivative.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutylmethyl group, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

Reduction: Formation of cyclobutylmethylamines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

- Investigated for its potential as a pharmaceutical intermediate.

- Explored for its biological activity, including potential anti-inflammatory or anticancer properties.

Industry:

- Utilized in the development of novel materials with specific electronic or optical properties.

- Applied in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-2-fluoropyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and metabolic stability, while the cyclobutylmethyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table highlights key structural differences between N-(cyclobutylmethyl)-2-fluoropyridine-3-carboxamide and related pyridine carboxamide derivatives:

Key Observations:

- Core Structure Diversity : The target compound uses a simple pyridine core, whereas analogs often incorporate fused heterocycles like furo[2,3-b]pyridine (e.g., compounds in ), which increase molecular complexity and weight.

- Substituent Effects: The cyclobutylmethyl group in the target compound is smaller and less lipophilic compared to bulkier substituents like t-butyl or trifluoroethyl in furopyridine derivatives. This may impact membrane permeability and metabolic stability .

- Functional Group Placement: The carboxamide group at the pyridine 3-position is conserved across analogs, but side-chain variations (e.g., trifluoroethylamino vs. difluoropropylamino) influence solubility and hydrogen-bonding capacity .

Physicochemical Properties

- Lipophilicity : The target compound’s logP (estimated via molecular weight and substituents) is likely lower than furopyridine analogs due to the absence of hydrophobic groups like trifluoroethyl or t-butyl.

- Solubility : The pyridine core and fluorine atom may enhance aqueous solubility compared to fused heterocycles in analogs .

Biological Activity

N-(cyclobutylmethyl)-2-fluoropyridine-3-carboxamide is a compound of interest due to its potential biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the coupling of cyclobutylmethyl amine with 2-fluoropyridine-3-carboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyridine carboxamides have shown potent activity against various strains of bacteria, including Mycobacterium tuberculosis. The mechanism often involves inhibition of key enzymes involved in bacterial cell wall synthesis.

Anticancer Activity

Studies have demonstrated that pyridine derivatives can possess anticancer properties. For example, compounds with similar structures have been tested against various cancer cell lines, exhibiting cytotoxic effects. The IC50 values vary significantly depending on the specific structure and substituents attached to the pyridine ring.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 25 | Inhibition of cell proliferation |

| Similar Pyridine Derivative | A549 (Lung Cancer) | 30 | Induction of apoptosis |

| Similar Pyridine Derivative | HeLa (Cervical Cancer) | 15 | Inhibition of topoisomerase activity |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated a series of pyridine carboxamides for their efficacy against drug-resistant strains of bacteria. This compound was included in the screening and demonstrated a minimum inhibitory concentration (MIC) below 0.5 µg/mL against several strains, indicating strong potential as an antimicrobial agent .

- Anticancer Evaluation : In a comparative analysis, this compound was assessed alongside other pyridine derivatives for cytotoxicity against ovarian and breast cancer cell lines. The compound exhibited moderate cytotoxicity with an IC50 value comparable to leading anticancer agents in its class .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Fluorine Substitution : The presence of a fluorine atom at the 2-position enhances lipophilicity and may improve binding affinity to biological targets.

- Cyclobutyl Group : The cyclobutyl moiety contributes to the compound's three-dimensional conformation, potentially increasing its interaction with enzyme active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.